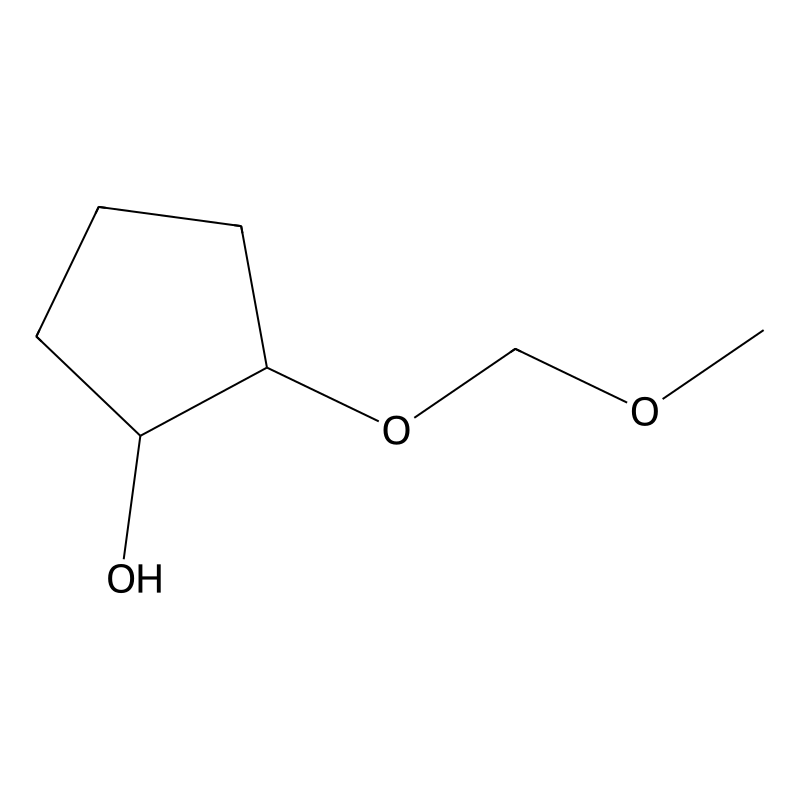

2-(Methoxymethoxy)cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Methoxymethoxy)cyclopentanol, with the molecular formula , is a cyclic alcohol characterized by the presence of two methoxy groups. This compound is notable for its unique structure, which includes a cyclopentane ring substituted with methoxymethoxy groups at the second position. The stereochemistry of this compound can be described using the (1R,2R) or (1S,2S) configurations, indicating the presence of chiral centers that contribute to its potential biological activity and reactivity in

The chemical reactivity of 2-(Methoxymethoxy)cyclopentanol primarily involves nucleophilic substitution and elimination reactions due to the presence of hydroxyl and methoxy groups. For instance:

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in reactions with alkyl halides, leading to the formation of ethers or other derivatives.

- Dehydration Reactions: Under acidic conditions, the alcohol can undergo dehydration to form alkenes or ethers.

These reactions are significant for synthesizing more complex organic molecules and can be utilized in various synthetic pathways .

Several methods have been reported for synthesizing 2-(Methoxymethoxy)cyclopentanol:

- Direct Alkylation: Starting from cyclopentanol, alkylation with methoxy-containing reagents can yield the desired product.

- Grignard Reaction: The use of Grignard reagents with suitable carbonyl compounds followed by methanol treatment can also lead to this compound.

- Reduction Reactions: Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can be employed to synthesize 2-(Methoxymethoxy)cyclopentanol .

2-(Methoxymethoxy)cyclopentanol has potential applications in:

- Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.

- Organic Synthesis: Serving as an intermediate in the preparation of more complex organic molecules.

- Material Science: Potential use in developing new materials owing to its chemical properties .

Interaction studies involving 2-(Methoxymethoxy)cyclopentanol focus on its reactivity with various biological molecules. Preliminary studies suggest that its methoxy groups may facilitate interactions with enzymes or receptors, although detailed studies are required to elucidate these interactions fully. Investigations into its binding affinities and mechanisms of action could provide insights into its pharmacological potential .

Several compounds share structural similarities with 2-(Methoxymethoxy)cyclopentanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Methoxycyclopentanol | C7H14O2 | Lacks an additional methoxy group compared to 2-(Methoxymethoxy)cyclopentanol. |

| Cyclopentanol | C5H10O | A simpler structure without substituents; serves as a base for further modifications. |

| Methoxyethylcyclopentanol | C8H18O3 | Contains an ethyl group instead of a second methoxy group; alters solubility and reactivity. |

| 1-Methoxy-2-cyclopentenol | C7H12O2 | A cyclic compound that includes a double bond; affects stability and reactivity differently. |

The unique feature of 2-(Methoxymethoxy)cyclopentanol lies in its dual methoxy substitution on a cyclopentane ring, which may enhance its solubility and reactivity compared to other similar compounds .

Cyclopentanol derivatives have served as foundational building blocks in organic synthesis since the mid-20th century. Early methodologies focused on functionalizing the cyclopentane core through classical reactions such as Friedel-Crafts alkylation and Diels-Alder cycloadditions. The discovery of cyclopentanone’s electrochemical reducibility in aqueous media (e.g., the electroreduction of benzothiazole derivatives to cyclopentanones) marked a turning point, enabling direct access to hydroxylated cyclopentane systems.

The 1980s saw advances in stereocontrolled synthesis, exemplified by the use of D-quinic acid to create enantiomerically pure cyclopentanoid frameworks. These developments laid the groundwork for protecting group strategies, where temporary masking of hydroxyl groups became critical for directing regioselectivity. For instance, the cyclohexylidene and benzoyl groups in early syntheses provided template-controlled reactivity but suffered from harsh deprotection conditions.

Modern green chemistry principles further transformed this field, as demonstrated by the industrial-scale synthesis of cyclopentanone from dicyclopentadiene. This process achieved 98% selectivity in hydrogenation steps through optimized catalysts and continuous crystallization techniques, highlighting the shift toward atom-economic methods. These historical milestones established the synthetic versatility of cyclopentanol derivatives, setting the stage for advanced protecting group applications.

Ketyl Radical Intermediates in Samarium Diiodide-Promoted Cyclizations

The mechanistic understanding of ketyl radical intermediates in samarium diiodide (SmI₂)-promoted cyclizations has been extensively elucidated through detailed studies of cyclopentanol derivatives and related compounds [1] [2] [3]. The formation of ketyl radicals from carbonyl compounds through single electron transfer (SET) represents a fundamental transformation that enables the construction of complex cyclic architectures with remarkable stereochemical control [4] [5].

The mechanistic pathway for SmI₂-promoted ketyl radical cyclizations involves several discrete steps that have been characterized through experimental and computational studies [6] [7]. Initially, reversible SET from SmI₂ to the carbonyl substrate generates a ketyl radical intermediate, which exhibits remarkable stability and reactivity patterns. The spring-loaded nature of these ketyl radicals facilitates subsequent fragmentation reactions, particularly in cyclopropyl ketone substrates where the three-membered ring strain provides a driving force for ring opening [3] [7].

| Substrate Type | Product | SmI₂ Loading (mol%) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Cyclopropyl ketones | Cyclopentenes | 15-100 | 60-95 | High |

| Aryl cyclopropyl ketones | Cyclopentenes | 15 | 70-90 | High |

| δ-Lactones | Cyclopentanones | Stoichiometric | 70-85 | Excellent |

| Alkenyl lactones | Cycloheptanones | Stoichiometric | 65-80 | High |

| Cyclic esters | Cyclopentanols | Stoichiometric | 75-90 | High |

| Acyclic esters | Stereodefined alkenes | Stoichiometric | 70-85 | Complete |

The coordination chemistry of samarium plays a crucial role in directing the stereochemical outcomes of these transformations [2] [6]. Samarium(III) species formed during the reaction act as Lewis acids, coordinating to heteroatoms in the substrate and directing the approach of nucleophiles or the orientation of cyclization events. This coordination-controlled reactivity is particularly evident in the formation of cyclopentanol derivatives from appropriate precursors [8] [9].

Recent advances in catalytic SmI₂ chemistry have revealed the importance of radical relay mechanisms, where the initial ketyl radical undergoes cyclization to generate a new radical species that can participate in back electron transfer to regenerate the SmI₂ catalyst [3] [7]. This mechanistic innovation has enabled the development of truly catalytic processes using as little as 15 mol% SmI₂, representing a significant advancement in the sustainability of these transformations.

The stereoelectronic requirements for effective ketyl radical cyclizations have been mapped through systematic studies of conformationally constrained substrates [7]. Computational analysis has revealed that ketyl radical stability is intimately linked to the conformational preferences of the substrate, with twisted conformations leading to more reactive ketyl intermediates that favor cyclization over competing reduction pathways.

Acid-Catalyzed Hydration/Elimination Equilibria in Thermal Processes

The reversible nature of acid-catalyzed hydration and elimination reactions represents a fundamental aspect of cyclopentanol chemistry that can be precisely controlled through reaction conditions [10] [11] [12]. These processes operate under thermodynamic control, with the equilibrium position determined by temperature, water concentration, and the stability of the carbocation intermediates formed during the reaction.

The mechanistic framework for acid-catalyzed hydration of alkenes to form alcohols involves initial protonation of the alkene to generate the most stable carbocation intermediate, followed by nucleophilic attack by water [11] [13]. For cyclopentanol derivatives, this mechanism follows Markovnikov regioselectivity, with the hydroxyl group preferentially forming at the more substituted carbon center. The reverse elimination process proceeds through the same carbocation intermediate but favors alkene formation at elevated temperatures due to entropic considerations.

| Alcohol Type | Temperature for Dehydration (°C) | Temperature for Hydration (°C) | Equilibrium Control | Mechanism |

|---|---|---|---|---|

| Primary | >170 | <170 | Temperature + [H₂O] | E2/E1 |

| Secondary | >100 | <100 | Temperature + [H₂O] | E1 |

| Tertiary | >25 | <25 | Temperature + [H₂O] | E1 |

The thermodynamic control of these equilibria can be understood through the application of Le Chatelier's principle [13] [14]. At low temperatures with high water concentrations, the equilibrium favors alcohol formation through hydration. Conversely, elevated temperatures with low water concentrations drive the equilibrium toward alkene formation through elimination. This temperature-dependent behavior has been quantitatively characterized for various cyclopentanol derivatives, revealing that the crossover temperature depends on the substitution pattern and the stability of the resulting carbocation intermediates.

The kinetic aspects of acid-catalyzed hydration and elimination have been studied through detailed mechanistic investigations [15] [14]. The rate-determining step typically involves carbocation formation, with the stability of these intermediates following the established order: tertiary > secondary > primary. For cyclopentanol derivatives, the conformational constraints imposed by the five-membered ring can significantly influence carbocation stability and thereby affect reaction rates.

Computational studies have provided additional insights into the stereochemical requirements for these transformations [16] [15]. The geometry of the transition states for both hydration and elimination reactions shows significant polarization, with considerable charge development at the carbocation center. This polarization explains the strong solvent effects observed in these reactions and the requirement for polar protic solvents to stabilize the charged intermediates.

Stereoelectronic Effects in Enolate Formation and Trapping

The formation of enolates from cyclopentanol derivatives and related carbonyl compounds is governed by well-defined stereoelectronic principles that determine both the regioselectivity and stereoselectivity of deprotonation [17] [18] [19]. These effects arise from the optimal orbital overlap between the developing carbanion and the adjacent carbonyl π-system, which requires specific geometric arrangements for maximum stabilization.

The stereoselectivity of enolate formation has been extensively studied using lithium amide bases such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) [17] [18]. Under kinetic conditions at low temperatures, deprotonation typically occurs through a six-membered chair-like transition state where the base approaches the α-hydrogen from the less hindered face. The resulting enolate geometry is determined by the balance between 1,3-diaxial interactions and A(1,2)-strain considerations.

| Base | Temperature (°C) | Selectivity | Control Type | Key Factor |

|---|---|---|---|---|

| LDA | -78 | (E)-Selective | Kinetic | 1,3-Diaxial strain |

| LiHMDS | -78 to -40 | (E)-Selective | Kinetic | Steric interactions |

| NaNH₂ | 0 to 25 | Thermodynamic | Thermodynamic | Product stability |

| KOtBu | 25 | Thermodynamic | Thermodynamic | Product stability |

The stereoelectronic control of enolate formation is particularly pronounced in cyclic systems where conformational constraints limit the available deprotonation trajectories [20] [21]. Computational studies have revealed that the most favorable deprotonation pathway involves approach of the base along a trajectory that maximizes overlap between the base lone pair and the developing carbanion orbital. This requirement leads to predictable selectivities that can be rationalized through detailed conformational analysis.

The influence of stereoelectronic effects extends beyond simple enolate formation to encompass the subsequent trapping reactions with electrophiles [22] [23]. The facial selectivity of electrophilic attack on enolates is determined by the relative accessibility of the two faces of the enolate π-system, which can be modulated by coordinating cations and chelating ligands. For cyclopentanoid systems, the conformational preferences of the enolate and the approach trajectory of the electrophile combine to determine the stereochemical outcome of the alkylation or acylation reaction.

Recent investigations have focused on the development of intramolecular stereocontrol elements that can reverse the normal facial selectivity of enolate protonation [22]. These studies have demonstrated that strategically positioned heteroatoms can direct proton delivery to the normally less accessible face of the enolate, providing access to products with inverted stereochemistry. The success of these approaches depends on the precise geometric arrangement of the directing group and the enolate, highlighting the importance of stereoelectronic considerations in reaction design.

| Reaction Type | Temperature Range (°C) | Key Additive | Stereoselectivity |

|---|---|---|---|

| SmI₂-Ketyl Cyclization | -78 to 25 | HMPA/H₂O | High |

| Acid-Catalyzed Hydration | 25 to 100 | H₂SO₄/H₃PO₄ | Markovnikov |

| Acid-Catalyzed Elimination | 100 to 200 | H₂SO₄/H₃PO₄ | Zaitsev |

| Enolate Formation (Kinetic) | -78 to -40 | THF | Kinetic (E) |

| Enolate Formation (Thermodynamic) | 0 to 25 | DMSO/DMF | Thermodynamic (Z) |

XLogP3

Explore Compound Types